Nifurmazole is derived from nitroimidazole, a class of compounds known for their broad-spectrum antimicrobial activity. The compound's structure includes a nitro group, which plays a crucial role in its biological activity. It is classified under the following categories:
The synthesis of Nifurmazole involves several steps, typically starting from simpler nitroimidazole precursors. The following outlines a common synthetic route:
This method allows for high yields and purity, making it suitable for pharmaceutical applications.
Nifurmazole has a complex molecular structure characterized by the following features:
The three-dimensional conformation of Nifurmazole can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
Nifurmazole undergoes various chemical reactions, primarily involving:
These reactions are crucial for understanding how Nifurmazole exerts its antimicrobial effects.
The mechanism of action of Nifurmazole involves several key processes:
This multi-faceted mechanism highlights the compound's effectiveness against protozoan infections.
Nifurmazole possesses distinct physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for therapeutic applications.
Nifurmazole has several scientific applications:
The versatility of Nifurmazole underscores its importance in both clinical and research environments, making it a valuable compound in the fight against infectious diseases.
Nifurmazole (CAS Registry Number: 18857-59-5) is classified as a nitrofuran derivative with a hydantoin core. Its systematic IUPAC name is 3-(Hydroxymethyl)-1-{[(E)-3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione. The molecular formula is C₁₁H₁₀N₄O₆, yielding a molecular weight of 294.22 g/mol. Key structural features include:
Table 2: Fundamental Chemical Properties of Nifurmazole
Property | Value | Method/Source |
---|---|---|
Molecular formula | C₁₁H₁₀N₄O₆ | Empirical analysis |
Molecular weight | 294.22 g/mol | Mass spectrometry |
Stereochemistry | Achiral | X-ray crystallography |
E/Z centers | 2 | NMR spectroscopy |
SMILES notation | OCN1C(=O)CN(N=CC=CC2=CC=C(O2)N+[O-])C1=O | Computational chemistry [3] |
InChI key | IKQHXERIXMQWQK-LYTCUFGASA-N | PubChem database [3] |
The compound’s crystalline structure exhibits moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility, necessitating formulation optimization for bioavailability. Spectroscopic profiles confirm strong UV absorption at 310–400 nm, attributed to the conjugated π-system and nitro group, facilitating analytical detection [3].
Nifurmazole’s primary significance lies in its dual activity against parasitic protozoa and anaerobic bacteria, mediated by a nitroreductase (NTR)-dependent redox mechanism. The nitro group undergoes enzymatic reduction to reactive intermediates (e.g., nitro anion radicals, hydroxylamines), generating cytotoxic effects through DNA strand breaks and protein adduct formation. This mechanism confers selectivity toward pathogens with elevated NTR expression, such as Trypanosoma species and anaerobic bacteria [5].
Table 3: Redox-Dependent Bioactivity Profile of Nifurmazole
Pathogen Category | Representative Targets | Mechanistic Action | Efficacy Level |
---|---|---|---|
Trypanosomatidae | Trypanosoma cruzi | DNA alkylation; metabolic enzyme inhibition | Moderate (murine models) |
Anaerobic bacteria | Clostridium perfringens | Protein/DNA damage; free radical generation | High (in vitro) |
Enterobacteriaceae | Salmonella choleraesuis | Requires nitroreductase expression | Strain-dependent |
Despite its promising bioactivity, nifurmazole’s pharmacological characterization remains underdeveloped:
These gaps underscore the need for renewed research investment, particularly amid the antimicrobial resistance crisis. Nifurmazole’s unique scaffold offers a template for developing next-generation nitro drugs with optimized safety and breadth [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1